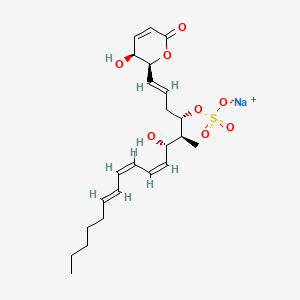

(+)-Sultriecin

説明

Discovery and Original Isolation Source within Microbial Diversity

(+)-Sultriecin was first discovered and isolated from the fermentation broth of a soil microorganism. nih.gov The producing organism was identified as Streptomyces roseiscleroticus L827-7 (ATCC 53903). nih.gov This discovery was part of a broader effort to screen microbial diversity for novel compounds with potential therapeutic applications. Early biological activity studies revealed that sultriecin (B1262707) exhibited in vitro antifungal activity and potent in vivo antitumor activity against various leukemia and melanoma cell lines. nih.gov

The initial characterization of sultriecin revealed a complex molecular architecture, featuring a conjugated triene, an α,β-unsaturated δ-lactone, and what was initially believed to be a sulfate (B86663) group. nih.gov This combination of unique structural units set it apart from other known natural products at the time of its discovery.

| Feature | Description |

| Producing Organism | Streptomyces roseiscleroticus L827-7 (ATCC 53903) |

| Initial Biological Activity | Antifungal and Antitumor |

| Key Structural Features (Initial Assignment) | Conjugated triene, α,β-unsaturated δ-lactone, Sulfate functionality |

Historical Context of Structural Elucidation and Subsequent Reassignment

The initial structural elucidation of sultriecin, reported in 1992, proposed a structure containing a sulfate monoester. nih.gov This assignment was unique, as related compounds in its class, such as fostriecin (B16959) and cytostatin (B162469), are phosphate (B84403) monoesters. nih.govorganic-chemistry.org The definitive confirmation of a natural product's structure often relies on total synthesis, a process where the molecule is constructed from simpler starting materials in the laboratory.

The journey to the total synthesis of the proposed structure of sultriecin ultimately led to a pivotal reassignment of its chemical identity. nih.gov During the synthetic efforts, researchers encountered discrepancies that suggested the originally proposed structure might be incorrect. organic-chemistry.org The total synthesis of both the proposed sultriecin (with a sulfate group) and a phosphate-containing analogue was undertaken. nih.gov

| Milestone | Key Finding |

| Initial Proposal (1992) | Structure contains a C9 sulfate ester. nih.gov |

| Total Synthesis Efforts | Discrepancies between the proposed structure and experimental data emerged. organic-chemistry.org |

| Comparative Analysis | Synthetic phosphate analogue matched the natural product's properties. nih.gov |

| Conclusion | The natural product is a phosphate monoester, not a sulfate. nih.gov |

Evolution of Nomenclature: From Sultriecin to Phostriecin

Following the definitive structural reassignment, the name of the natural product was changed to reflect its correct chemical composition. The original name, "sultriecin," was derived from the presence of a supposed sulfate group. With the confirmation that the molecule is a phosphate, the name was revised to "phostriecin." nih.gov

This change in nomenclature is a standard practice in chemical science to ensure that the name of a compound accurately represents its molecular structure. The transition from sultriecin to phostriecin serves as a clear example of how the scientific process corrects and refines our understanding of the natural world. The name phostriecin is now the accepted term for this natural product in the scientific community. nih.gov

Structure

3D Structure of Parent

特性

CAS番号 |

1228462-25-6 |

|---|---|

分子式 |

C23H33NaO8S |

分子量 |

492.6 g/mol |

IUPAC名 |

sodium;[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-1-[(2S,3S)-3-hydroxy-6-oxo-2,3-dihydropyran-2-yl]-5-methylheptadeca-1,7,9,11-tetraen-4-yl] sulfate |

InChI |

InChI=1S/C23H34O8S.Na/c1-3-4-5-6-7-8-9-10-11-13-19(24)18(2)21(31-32(27,28)29)14-12-15-22-20(25)16-17-23(26)30-22;/h7-13,15-22,24-25H,3-6,14H2,1-2H3,(H,27,28,29);/q;+1/p-1/b8-7+,10-9-,13-11-,15-12+;/t18-,19-,20-,21-,22-;/m0./s1 |

InChIキー |

GAYWDMXGCWYFCK-CRKRICINSA-M |

異性体SMILES |

CCCCC/C=C/C=C\C=C/[C@@H]([C@H](C)[C@H](C/C=C/[C@H]1[C@H](C=CC(=O)O1)O)OS(=O)(=O)[O-])O.[Na+] |

正規SMILES |

CCCCCC=CC=CC=CC(C(C)C(CC=CC1C(C=CC(=O)O1)O)OS(=O)(=O)[O-])O.[Na+] |

製品の起源 |

United States |

Origin and Biosynthetic Pathway Elucidation of + Sultriecin

Isolation from Streptomyces roseiscleroticus Strains and Other Actinomycetes

The novel antifungal and antitumor antibiotic, (+)-Sultriecin, was first discovered and isolated from the fermentation broth of Streptomyces roseiscleroticus strain L827-7 (ATCC 53903). nih.gov This species, a member of the genus Streptomyces, is a Gram-positive bacterium known for its ability to produce a vast array of secondary metabolites. wikipedia.org S. roseiscleroticus has been isolated from various terrestrial environments, including soil from Gujarat State in India. wikipedia.org

The initial isolation of this compound involved culturing S. roseiscleroticus in a suitable fermentation medium to encourage the production of the compound. Following fermentation, the compound was extracted from the culture broth and purified using chromatographic techniques. While Streptomyces roseiscleroticus remains the primary documented producer of this compound, the vast and diverse metabolic capabilities of actinomycetes suggest that other strains or species could potentially harbor the genetic blueprint for its synthesis. nih.govmcmaster.ca However, to date, published research has exclusively linked its production to S. roseiscleroticus.

Proposed Biosynthetic Route: Polyketide Assembly and Post-Polyketide Synthase Modifications

The chemical architecture of this compound strongly suggests its biosynthesis proceeds via a Type I Polyketide Synthase (PKS) pathway. wikipedia.org PKS pathways are analogous to fatty acid synthesis and involve large, modular enzyme complexes that build a carbon chain through the sequential condensation of small carboxylic acid units. nih.govresearchgate.net The genes encoding these enzymatic assembly lines are typically clustered together in the bacterial genome, forming a biosynthetic gene cluster (BGC). mcmaster.cawikipedia.org Although the specific BGC for this compound has not yet been reported in the scientific literature, a putative pathway can be proposed based on the final structure of the molecule.

Polyketide Assembly: The biosynthesis is believed to start with a starter unit, which is loaded onto the PKS machinery. The polyketide chain is then extended through the addition of several extender units, typically derived from malonyl-CoA or methylmalonyl-CoA, in an assembly-line fashion. wikipedia.org Each module of the Type I PKS is responsible for one cycle of chain extension and may contain additional domains that modify the growing chain, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains, which determine the oxidation state at specific carbons. The specific sequence and combination of these domains dictate the final structure of the polyketide backbone, including the formation of the conjugated triene system seen in this compound.

Post-Polyketide Synthase Modifications: After the polyketide chain is assembled and released from the PKS, it undergoes several crucial tailoring steps, known as post-PKS modifications, catalyzed by enzymes encoded within the same BGC. nih.gov For this compound, these modifications are critical for its bioactivity and include:

Lactone Formation: Cyclization of the linear polyketide chain to form the stable α,β-unsaturated δ-lactone ring.

Sulfation: The most distinctive modification is the addition of a sulfate (B86663) group. This reaction is catalyzed by a sulfotransferase (SULT) enzyme, which transfers a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on the polyketide intermediate. nih.gov

Characterization of Key Biosynthetic Enzymes and Their Roles

The elucidation of the this compound biosynthetic pathway requires the identification and characterization of the specific enzymes involved. While the BGC remains uncharacterized, the roles of key enzyme families can be inferred.

| Enzyme Type | Proposed Role in this compound Biosynthesis |

| Type I Polyketide Synthase (PKS) | A multi-modular enzyme complex responsible for assembling the carbon backbone of the molecule from simple acyl-CoA precursors. It dictates the chain length, stereochemistry, and initial pattern of oxygenation. wikipedia.orgnih.gov |

| Thioesterase (TE) | A catalytic domain, typically located at the end of the PKS assembly line, that releases the completed polyketide chain. It often plays a role in the cyclization of the molecule to form the lactone ring. wikipedia.org |

| Sulfotransferase (SULT) | A key tailoring enzyme that catalyzes the transfer of a sulfonate group from a PAPS donor to an acceptor hydroxyl group on the polyketide intermediate, forming the final sulfated product. nih.gov |

| PAPS Synthesis Enzymes | A set of enzymes, including ATP sulfurylase and APS kinase, responsible for synthesizing the activated sulfate donor, PAPS, which is essential for the sulfotransferase reaction. nih.gov |

Detailed biochemical analysis of these enzymes from S. roseiscleroticus would be necessary to confirm their precise functions, substrate specificities, and catalytic mechanisms in the context of this compound biosynthesis.

Genetic Basis and Regulation of this compound Biosynthesis

The genetic instructions for producing this compound are expected to be encoded in a dedicated biosynthetic gene cluster (BGC) within the Streptomyces roseiscleroticus genome. nih.govnih.gov These clusters contain the genes for the PKS machinery, the tailoring enzymes (such as the sulfotransferase), and often include genes for resistance and transport of the final compound. ucsd.edu

The expression of secondary metabolite BGCs in Streptomyces is a tightly controlled process, influenced by a complex network of regulatory proteins that respond to various physiological and environmental signals, such as nutrient availability and cell density. nih.govresearchgate.net This regulation typically occurs at multiple levels:

Cluster-Situated Regulators: Many BGCs contain one or more pathway-specific regulatory genes. These genes encode transcription factors (e.g., SARPs, LAL-family, TetR-family regulators) that directly control the expression of the other genes within the cluster. nih.gov

Global Regulators: The production of this compound is also likely influenced by global regulators that coordinate secondary metabolism with other cellular processes like morphological differentiation. nih.gov These regulators respond to broader signals, ensuring that antibiotic production occurs at the appropriate stage of the colony lifecycle.

Identifying and analyzing the this compound BGC would provide definitive insights into its genetic basis and the specific regulatory elements that govern its production in Streptomyces roseiscleroticus.

Advanced Synthetic Methodologies for + Sultriecin and Its Analogues

Early Synthetic Endeavors and Initial Stereochemical Challenges

The early scientific endeavors surrounding (+)-Sultriecin were primarily focused on its isolation, characterization, and initial structural elucidation. A significant challenge arose from the ambiguity in distinguishing between a sulfate (B86663) and a phosphate (B84403) monoester at the C1 position. Early spectroscopic data led to the assignment of a sulfate moiety, hence the name Sultriecin (B1262707) . However, subsequent investigations, including detailed NMR analysis and comparative studies with related compounds like Fostriecin (B16959) (CI-920) , indicated a discrepancy.

The primary "early challenge" was therefore not a specific synthetic hurdle in constructing the initially proposed structure, but rather the complex task of definitively determining the correct chemical structure, particularly the nature of the ester linkage at C1. This structural reassignment to a phosphate monoester, leading to the name Phostriecin , was a critical step. It highlighted the need for robust synthetic routes that could unequivocally confirm the stereochemistry and functional groups, thereby providing authentic material for biological evaluation and resolving the structural ambiguity. The development of total synthesis strategies for the reassigned structure became the focus, aiming to establish the correct relative and absolute stereochemistry of the multiple chiral centers.

Total Synthesis Strategies for the Reassigned Structure (Phostriecin)

The total synthesis of Phostriecin has been a significant achievement in organic chemistry, enabling the confirmation of its structure and the exploration of its biological activity. These synthetic efforts have employed sophisticated methodologies to construct the molecule's complex architecture, including a sensitive Z,Z,E-triene tail and multiple stereogenic centers. The strategies are characterized by their convergent nature and the precise control over stereochemistry.

Convergent Approaches and Fragment Coupling Tactics

Convergent synthetic strategies have been instrumental in the efficient construction of Phostriecin . These approaches typically involve the preparation of key molecular fragments, which are then coupled together in later stages of the synthesis. This modularity allows for the independent optimization of fragment synthesis and facilitates the introduction of stereochemical information at specific points.

For instance, one prominent synthesis strategy involved the preparation of distinct fragments representing different parts of the Phostriecin molecule, such as the C1–C11 segment and the triene-containing tail. The coupling of these fragments often employed robust carbon-carbon bond-forming reactions. A notable example includes the coupling of an alkyne-containing precursor with a furoyl chloride derivative, followed by subsequent transformations to build the core structure. nih.govnih.gov Other approaches have utilized fragment coupling via reactions like Wittig olefination and Stille coupling to assemble the polyene chain. acs.org Research efforts have also focused on designing convergent paths for key fragments, such as the C1–C7 and C6–C22 segments, which were then utilized for the synthesis of related compounds like Goniothalamin analogues. researchgate.net

Stereoselective Installation of Chiral Centers (e.g., C5, C9, C11)

The presence of multiple stereogenic centers in Phostriecin necessitates highly stereoselective synthetic methods. Key centers, including C5, C9, and C11, have been targets of meticulous stereochemical control through various advanced techniques.

Application of Asymmetric Reduction Methodologies

Asymmetric reduction is a cornerstone for establishing the correct stereochemistry at specific carbon centers. In the synthesis of Phostriecin , asymmetric reduction methodologies have been particularly effective in setting the stereochemistry at the C5 position, which is part of the lactone ring.

The use of chiral oxazaborolidine catalysts, such as methyl-(R)-CBS-oxazaborolidine in conjunction with borane (B79455) reagents (e.g., BH3–Me2S), has proven highly successful for the asymmetric reduction of ketones to alcohols, establishing the C5 stereochemistry with excellent diastereoselectivity. nih.govnih.govscispace.comnih.govacs.org For example, a reduction yielding a specific alcohol diastereomer with a diastereomeric ratio (dr) of 12.5:1 has been reported. nih.govnih.gov In the synthesis of Fostriecin , asymmetric reduction using (R)-BINAl−H was employed for the C5 position. acs.org Furthermore, stereoselective reduction of an alkyne using reagents like LiAlH4 was utilized to form the desired trans olefin geometry in a subsequent step. nih.govnih.gov

Diastereoselective Reactions (e.g., Brown Allylation)

Diastereoselective reactions play a crucial role in controlling the relative stereochemistry between adjacent chiral centers. The Brown allylation has been a particularly powerful tool in the synthesis of Phostriecin , specifically for the diastereoselective introduction of the stereochemistry at the C9 position.

This method, employing allyldiisopinocampheylborane, has been used to generate chiral allylic alcohols with high diastereoselectivity. nih.govnih.govscispace.comnih.govacs.orgnih.govresearchgate.net For instance, an asymmetric Brown allylation of an ynal precursor has been reported to yield an alkene with high enantiomeric excess (ee). nih.gov The application of this reaction has been key in building the carbon backbone with the correct configuration at C9.

Chelation-Controlled Additions for Triene Assembly

The construction of the sensitive Z,Z,E-triene tail, a defining feature of Phostriecin , requires precise control over olefin geometry and stereochemistry. Chelation-controlled additions have emerged as a highly effective strategy for assembling this complex moiety and installing the stereochemistry at C11.

A common approach involves the generation of a cuprate (B13416276) from an organometallic precursor, which is then added to an aldehyde. This addition is guided by chelation, ensuring stereoselective formation of the new carbon-carbon bond and setting the crucial C11 stereocenter. nih.govscispace.comnih.govacs.org For example, the addition of a cuprate derived from a triene precursor to an aldehyde has been reported to proceed with high diastereoselectivity (>5:1 dr), efficiently installing the triene unit. nih.govscispace.com

Table 1: Key Stereoselective Transformations in Phostriecin Synthesis

| Chiral Center | Transformation Type | Reagent/Conditions | Selectivity (dr/ee) | Notes |

| C5 | Asymmetric Reduction | Methyl-(R)-CBS-oxazaborolidine, BH3–Me2S, THF, −40°C | 12.5:1 dr | Establishes lactone C5 stereochemistry. |

| C5 | Asymmetric Reduction | (R)-BINAl−H | Not specified | Used in Fostriecin synthesis for C5. |

| C9 | Asymmetric Allylation | Allyldiisopinocampheylborane, −100°C; NaOH, H2O2, 25°C | 14:1 dr | Used to set C5 stereochemistry in one synthesis. |

| C9 | Brown Allylation | Not specified | Not specified | Diastereoselective introduction of C9 stereochemistry. |

| C9 | Brown Allylation | Not specified | ~98% ee | Used in Falck's synthesis of Fostriecin from ynal. |

| C8 & C9 | Sharpless Asymmetric Dihydroxylation | Not specified | 3:1 dr | Installed C8 and C9 stereocenters in enoate precursor. |

| C11 | Chelation-Controlled Addition | Cuprate (derived from precursor 9), Aldehyde 8 | >5:1 dr | Single-step installation of Z,Z,E-triene unit and C11 stereochemistry. |

| Olefin | Stereoselective Reduction | LiAlH4, THF, 0 to 25°C | 84% (2 steps) | Reduction of alkyne to trans olefin. |

Formation of the α,β-Unsaturated δ-Lactone Moiety

The construction of the α,β-unsaturated δ-lactone is a pivotal step in the total synthesis of sultriecin and its related compounds. One prominent strategy, employed by Boger and collaborators, involves the oxidative ring expansion of a furan (B31954) precursor to establish the lactone ring system nih.gov. This approach typically begins with chiral pool materials to set initial stereocenters. A key intermediate, often an aldehyde, is subjected to allylation reactions, such as the Brown allylation, to introduce specific stereochemistry nih.govnih.gov. The subsequent transformation of a furan derivative, often through oxidative ring expansion, generates a carbonyl group poised for lactonization. In some synthetic routes, achieving the correct stereochemistry for an alcohol adjacent to the lactone required an inversion step, such as the Mitsunobu reaction nih.gov. Other methodologies for lactone formation in related syntheses have included Leighton allylation followed by Grubbs ring-closing metathesis researchgate.net. The α,β-unsaturated lactone moiety has been identified as a critical pharmacophore, significantly contributing to the molecule's potency as a PP2A inhibitor nih.govacs.org.

Construction of the Conjugated Triene System

The Z,Z,E-conjugated triene tail of sultriecin is a sensitive yet crucial structural element, and its stereoselective installation is a significant synthetic challenge nih.govnih.govresearchgate.net. A highly effective strategy commonly employed is the late-stage, single-step introduction of this moiety. This is typically achieved through a chelation-controlled addition of a cuprate reagent to a specific aldehyde precursor nih.govnih.govacs.org. For instance, a cuprate derived from a vinyl stannane (B1208499) is reacted with an aldehyde at low temperatures, yielding the triene fragment with high diastereoselectivity (e.g., >5:1 dr) and installing the C11 stereochemistry nih.govnih.gov. Alternative methods for constructing conjugated trienes include palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which has been utilized with stable vinyl boronate precursors researchgate.netnih.gov. The precise stereochemical configuration of the triene is paramount for the molecule's biological activity, and ongoing research aims to refine methods for its efficient and selective synthesis nih.govnih.gov.

Synthetic Confirmation of Absolute and Relative Stereochemistry

The precise determination of the relative and absolute stereochemistry of sultriecin (and its reassigned form, phostriecin) has been a cornerstone of its total synthesis nih.govacs.org. While the initial isolation of sultriecin did not include stereochemical definitions, early assignments were made based on structural analogies and spectroscopic data nih.gov. The definitive confirmation of these assignments was achieved through comprehensive total synthesis campaigns that provided unequivocally characterized authentic materials nih.govacs.org. Key synthetic transformations employed to establish stereocenters include asymmetric reactions such as the Brown allylation for diastereoselective introduction of stereochemistry at C9 and asymmetric Corey-Bakshi-Shibata (CBS) reduction for setting the stereochemistry at C5 of the lactone nih.govnih.gov. Spectroscopic techniques, particularly 2D ¹H-¹H NMR NOE experiments on synthetic derivatives, have been instrumental in elucidating relative stereochemical relationships, such as syn- or anti-diol arrangements between adjacent stereocenters acs.org. Furthermore, comparisons using chiral-phase High-Performance Liquid Chromatography (HPLC) against samples of known chirality have provided crucial data for establishing absolute stereochemistry acs.org. The synthesis of specific diastereomers of closely related natural products, like cytostatin (B162469), has also played a vital role in unequivocally confirming the stereochemical assignments of sultriecin acs.orgnih.gov.

Rational Design and Synthesis of Mechanistic Probes and Structural Analogues

The synthesis of structural analogues and mechanistic probes has been indispensable for dissecting the biological activity and mechanism of action of sultriecin/phostriecin, particularly its potent and selective inhibition of protein phosphatase 2A (PP2A) nih.govnih.govacs.orgnih.gov. Rational design strategies are employed to systematically modify specific structural features of the molecule to assess their contribution to PP2A inhibition. For example, researchers have synthesized analogues to evaluate the critical role of the phosphate monoester moiety, finding that the sulfate ester or the free alcohol are largely inactive, whereas the phosphate ester is essential nih.govnih.gov. The α,β-unsaturated lactone is also recognized as a key functional group, significantly impacting the compound's potency nih.govacs.org. Analogues lacking the entire triene tail or featuring modifications to this segment have been synthesized to elucidate its importance researchgate.netacs.org. Moreover, the synthesis of diastereomers of related compounds has highlighted the critical influence of specific stereocenters, such as the C10-methyl and C11-hydroxy groups, on PP2A inhibition efficacy acs.orgnih.gov. These synthetic endeavors provide invaluable insights into structure-activity relationships (SAR) and guide the development of novel analogues with improved therapeutic potential.

Comparative Analysis of Synthetic Efficiency and Yield Across Methodologies

Key synthetic transformations and their reported outcomes are summarized below:

| Transformation/Step | Reagents/Conditions | Outcome/Stereoselectivity | Reference Snippet |

| Triene Installation (Cuprate Addition) | Cuprate derived from 9 + Aldehyde 8 | 85% yield, >5:1 dr | nih.gov |

| Triene Installation (Cuprate Addition) | Chelation-controlled cuprate addition | Single-step installation of Z,Z,E-triene, installation of C11 stereochemistry | nih.gov |

| C9 Stereochemistry | Brown allylation | Diastereoselective introduction | nih.gov |

| C5 Stereochemistry (Lactone) | Asymmetric CBS reduction | Establish C5 stereochemistry | nih.gov |

| Lactone Formation | Oxidative ring expansion of α-hydroxyfuran | Access pyran lactone precursor | nih.gov |

| C9 Stereochemistry | Brown protocol | 14:1 dr | nih.gov |

| C5 Stereochemistry (Lactone) | Asymmetric CBS reduction | 12.5:1 selectivity, 84% yield (after alkyne reduction) | nih.gov |

| Lactone Formation | Mitsunobu reaction (inversion) | 38% yield from furan 236 | nih.gov |

| Triene Installation | Suzuki-Miyaura cross-coupling | Stable Z-vinyl boronate used | researchgate.net |

| C8, C9, C11 Stereocenters | Regio- and stereoselective asymmetric hydration/oxidation | Generated triol | researchgate.net |

| Stereochemistry Confirmation | 2D ¹H-¹H NMR NOE experiments | Revealed syn/anti diol relationships | acs.org |

| Stereochemistry Confirmation | Chiral-phase HPLC comparison | Established absolute stereochemistry | acs.org |

Mechanistic Elucidation of the Chemical Compound S Biological Interactions

Modulatory Effects on Enzyme Systems

Phostriecin's primary mechanism of action involves the modulation of protein phosphatase activity, with a pronounced effect on the Serine/Threonine Protein Phosphatase 2A (PP2A) family.

Specific Inhibition of Serine/Threonine Protein Phosphatase 2A (PP2A)

Phostriecin is recognized as a highly potent and selective inhibitor of PP2A nih.govacs.orgnih.govsci-hub.se. Studies have quantified its inhibitory potency against PP2A, with reported IC50 values indicating significant activity. For instance, phostriecin (compound 2) demonstrates an IC50 of 0.72 μM for PP2A inhibition, starkly contrasting with the original sultriecin (B1262707) structure (compound 1), which showed an IC50 greater than 100 μM nih.gov. This highlights the crucial role of the phosphate (B84403) monoester moiety for PP2A inhibitory activity, as opposed to the sulfate (B86663) ester found in the initially characterized sultriecin nih.govacs.org. The selective inhibition of PP2A by phostriecin is considered the principal driver of its observed antitumor activity acs.orgmolaid.com.

Comparative Analysis of Interactions with Other PPP-Family Phosphatases (e.g., PP1, PP4, PP5)

Phostriecin and related compounds within the fostriecin (B16959) family exhibit varying degrees of interaction with other members of the Protein Phosphatase (PPP) family. Fostriecin, a closely related natural product, acts as a potent inhibitor of PP2A and PP4, with IC50 values in the low nanomolar range (0.2–4 nM). In contrast, it shows only weak inhibition against PP1 and PP5, demonstrating a selectivity ratio greater than 104 for PP2A/PP4 over PP1/PP5 nih.govnih.gov. Cytostatin (B162469), another related compound, is also a potent and selective PP2A inhibitor, with PP2A IC50 values between 20–400 nM and a selectivity ratio greater than 103 against PP1/PP5 nih.gov. While direct comparative data for sultriecin/phostriecin against PP1, PP4, and PP5 are less detailed in the provided literature, the general trend for this class of compounds indicates a strong preference for PP2A and PP4. Computer models suggest that the phosphate group and the C11-hydroxyl of these compounds interact with conserved regions within the catalytic pockets of PP1, PP2A, and PP5, including catalytic metals and active site residues critical for substrate binding and catalysis nih.gov.

Table 1: Comparative Inhibition of Protein Phosphatases by Phostriecin

| Phosphatase Target | IC50 Value (μM) | Selectivity (vs. PP2A) |

| PP2A | 0.72 | 1x |

| PP2A (Sultriecin) | >100 | <139x |

Note: Data for PP1, PP4, and PP5 for phostriecin are not explicitly quantified in the provided snippets for direct comparison in this table, but general trends indicate weak inhibition for PP1 and PP5, and potent inhibition for PP4.

Elucidation of Specific Binding Interactions with Target Enzymes

Compound List:

(+)-Sultriecin

Phostriecin

Fostriecin

Cytostatin

PP1 (Protein Phosphatase 1)

PP2A (Protein Phosphatase 2A)

PP4 (Protein Phosphatase 4)

PP5 (Protein Phosphatase 5)

Influence on Cell Cycle Regulatory Checkpoints (Mechanistic Aspects)

The scientific literature extensively details the critical roles of cell cycle checkpoints in ensuring genomic stability and preventing uncontrolled cell proliferation, a hallmark of cancer. These checkpoints, including the G1/S and G2/M transitions, are regulated by a complex interplay of proteins such as cyclins, cyclin-dependent kinases (CDKs), and cyclin-dependent kinase inhibitors (CKIs). Disruptions in these regulatory pathways can lead to cell cycle dysregulation. However, specific research findings detailing the mechanistic influence of "this compound" on these checkpoints, including data tables illustrating its effects, are not available in the current search results.

Compound Names Mentioned:

this compound

Sulindac sulfide (B99878) (SS)

CKBM

Aflatoxin B1 (AFB1)

Fusarochromanone (FC101)

S-trityl-L-cysteine (STLC)

Genistein

Fucoidan

Structure Activity Relationship Sar Studies of + Sultriecin

Significance of the α,β-Unsaturated δ-Lactone Unit for Biological Potency

The α,β-unsaturated δ-lactone ring is another pivotal structural element contributing to the potent biological activity of (+)-Sultriecin jst.go.jpnih.govresearchgate.netscilit.comnih.govnih.govresearchgate.netacs.org. SAR investigations reveal that the presence and integrity of this moiety are essential for optimal PP2A inhibition. Analogues where this lactone ring is reduced or modified exhibit a substantial decrease in potency, with activity reduced by approximately 12-fold nih.govresearchgate.net. Further studies have indicated that the removal of the lactone unit can lead to a reduction in activity by as much as three orders of magnitude (1000-fold) nih.gov. Mechanistically, the α,β-unsaturated lactone is believed to function as a key electrophile. It is proposed to form a covalent adduct with a cysteine residue (Cys269) within the PP2A active site, a reaction that is vital for conferring both high potency and selectivity to these inhibitors nih.govacs.org.

Contribution of Stereochemical Configuration to Modulatory Activity

The precise stereochemical configuration of this compound is fundamental to its modulatory activity and its interaction with PP2A. Synthetic endeavors have focused on accurately establishing key stereocenters, particularly at positions C5, C9, and C11, which are critical for the molecule's efficacy nih.govresearchgate.netnih.govacs.org. Studies conducted on closely related compounds, such as cytostatin (B162469), have directly confirmed the importance of stereochemistry. For instance, diastereomers of cytostatin exhibited significantly diminished activity (over 100-fold less potent) compared to the natural product. This highlights the critical requirement for the correct stereochemical arrangement at specific positions, such as the C10-methyl and C11-hydroxy groups, for achieving potent PP2A inhibition scilit.comnih.gov.

Comprehensive Analysis of Analogues to Define Pharmacophoric Requirements

Through extensive SAR studies involving the synthesis and evaluation of numerous analogues of this compound and its related natural products, key structural determinants for potent and selective PP2A inhibition have been identified nih.govnih.govresearchgate.netscilit.comnih.govnih.govacs.orgacs.orgnih.govharvard.edu. These studies collectively define the essential pharmacophore of this class of inhibitors, comprising:

C9 Phosphate (B84403) Monoester: This functional group is absolutely essential for PP2A inhibitory activity, contributing significantly to potency (over 250-fold increase compared to sulfate (B86663) or alcohol).

α,β-Unsaturated δ-Lactone: This moiety is crucial for both potency and selectivity, likely acting as an electrophilic center for covalent modification of the enzyme. Its absence reduces activity by approximately 12-fold.

Hydrophobic Conjugated Triene System (C12–C22): This tail contributes substantially to potency (approximately 200-fold reduction upon removal), with its specific unsaturation pattern being particularly important for maintaining selectivity.

Stereochemical Configuration: The correct stereochemistry at key chiral centers, such as C5, C9, and C11, is indispensable for optimal binding affinity and biological activity.

These findings collectively delineate the critical structural elements of the this compound scaffold required for effective PP2A inhibition.

Summary of Key Structural Contributions to PP2A Inhibition

The following table summarizes the quantitative impact of key structural features on the PP2A inhibitory potency of this compound analogues, based on SAR studies:

| Structural Feature | Impact on PP2A Inhibition (Fold Reduction) | Reference(s) |

| C9 Phosphate Monoester (vs. Sulfate/Alcohol) | >250-fold | nih.govresearchgate.net |

| α,β-Unsaturated δ-Lactone | ~12-fold | nih.govresearchgate.net |

| Hydrophobic Z,Z,E-Triene Tail (C12–C22) | ~200-fold | nih.govresearchgate.net |

| Unsaturation within the Triene Tail | ~50-fold | nih.govresearchgate.net |

Note: "Fold Reduction" indicates the decrease in potency observed when the specified structural feature is modified or removed.

Future Research Directions and Unexplored Avenues in + Sultriecin Chemistry and Biology

Advanced Biosynthetic Pathway Engineering for Enhanced Production or Analog Generation

Future research could focus on the metabolic engineering of Streptomyces roseiscleroticus or heterologous hosts to optimize Sultriecin (B1262707) production. This would involve a detailed elucidation of the complete biosynthetic gene cluster and the characterization of individual enzymes involved in Sultriecin assembly. By understanding these pathways, researchers can employ synthetic biology tools and genetic engineering techniques to enhance yields, potentially through the overexpression of rate-limiting enzymes, the redirection of metabolic flux, or the suppression of competing pathways.

Furthermore, targeted modifications of key biosynthetic enzymes, such as those responsible for stereoselective steps or functional group installations, could lead to the generation of novel Sultriecin analogs. Techniques like directed evolution and site-directed mutagenesis can be applied to alter enzyme substrate specificity or improve catalytic efficiency, thereby creating derivatives with potentially improved bioactivity, altered target selectivity, or enhanced pharmacokinetic properties.

Table 7.1.1: Potential Targets for Biosynthetic Pathway Engineering

| Pathway Step | Key Enzyme Class (Hypothetical) | Potential Engineering Strategy | Expected Outcome |

| Precursor Supply | Acetyl-CoA Carboxylase | Overexpression/optimization | Increased malonyl-CoA pool |

| Polyketide Chain Assembly | Polyketide Synthase (PKS) Modules | Domain/motif engineering | Altered chain length/functionalization |

| Stereocenter Formation | Ketoreductase (KRED) | Directed evolution for altered stereoselectivity | Generation of new stereoisomers/analogs |

| Final Functionalization | Phosphotransferase | Site-directed mutagenesis | Modification of phosphate (B84403) group attachment/analogues |

| Heterologous Expression | Biosynthetic Gene Cluster | Codon optimization, promoter engineering | Enhanced yield in a surrogate host |

Development of Novel Catalytic Strategies for Chemoenzymatic Synthesis

The complex structure of Sultriecin necessitates sophisticated synthetic strategies. Future research could explore novel chemoenzymatic approaches that leverage the high selectivity and efficiency of enzymes for specific transformations. This might involve identifying or engineering enzymes capable of catalyzing challenging steps, such as the stereoselective formation of chiral centers, the installation of the sensitive Z,Z,E-triene moiety, or the regioselective functionalization of the molecule.

Developing hybrid synthetic routes that integrate biocatalytic steps with established chemical transformations could offer more efficient, sustainable, and scalable methods for producing Sultriecin and its analogs. Immobilization of key enzymes onto solid supports could further enhance their reusability and facilitate continuous flow synthesis, thereby improving process economics and reducing environmental impact.

Table 7.2.1: Potential Enzymatic Transformations for Sultriecin Synthesis

| Synthetic Step | Target Transformation | Enzyme Class | Potential Benefits | Future Research Focus |

| Stereocenter C5 | Asymmetric reduction of ketone | Ketoreductase (KRED) | High enantioselectivity | Identifying novel KREDs or engineering existing ones |

| Triene Formation | Stereoselective alkene formation | Wittig or related enzymes | Precise control over Z,Z,E geometry | Exploring enzymatic Wittig-type reactions |

| Phosphorylation | Selective phosphorylation of C9-OH | Kinase or Phosphotransferase | Regioselective and stereospecific | Discovering enzymes that mimic natural phosphorylation |

| Lactone Formation | Esterification/Cyclization | Esterase/Lipase | Mild reaction conditions | Engineering enzymes for efficient lactonization |

High-Resolution Structural Biology Studies of (+)-Sultriecin-Target Complexes

To fully understand Sultriecin's mechanism of action, high-resolution structural studies of its complexes with target proteins, such as Protein Phosphatase 2A (PP2A), are crucial. Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide atomic-level insights into the binding mode, key interactions, and conformational changes induced upon Sultriecin binding. Such detailed structural information is invaluable for elucidating structure-activity relationships (SAR) and for guiding the rational design of more potent and selective analogs.

Future research should aim to obtain crystal structures of Sultriecin bound to PP2A or other relevant biological targets. Investigating the binding of various Sultriecin analogs to these targets will further refine our understanding of the pharmacophore and identify critical structural features responsible for biological activity.

Table 7.3.1: Structural Biology Approaches for Sultriecin-Target Interactions

| Target Protein | Technique | Potential Insights | Future Research Goal |

| Protein Phosphatase 2A (PP2A) | X-ray Crystallography | Atomic resolution of binding site, key interactions | Elucidate detailed binding mode, identify critical residues |

| PP2A (with Sultriecin analogs) | X-ray Crystallography/Cryo-EM | SAR mapping, impact of structural modifications | Design of improved analogs with enhanced potency/selectivity |

| Other potential targets | Cryo-EM | Structural basis for novel mechanisms of action | Identify new biological targets and interaction mechanisms |

Deeper Investigation into Downstream Cellular Signaling Perturbations

While Sultriecin is known to inhibit PP2A, a comprehensive understanding of its downstream cellular effects and the complete spectrum of signaling pathways it perturbs remains an area for further exploration. Advanced 'omics' technologies, including transcriptomics, proteomics, and metabolomics, can be employed to map the intricate cellular responses to Sultriecin treatment.

Future studies should aim to identify all affected signaling cascades, understand how Sultriecin modulates key cellular processes such as cell cycle progression, apoptosis, differentiation, or stress responses. Investigating the precise molecular events downstream of PP2A inhibition, and identifying any potential off-target effects or unintended cellular consequences, will provide a more complete picture of Sultriecin's biological impact and therapeutic potential.

Table 7.4.1: Cellular Signaling Investigations for Sultriecin

| Cellular Process | Experimental Approach | Key Readouts | Future Research Objective |

| Cell Cycle Regulation | Cell cycle analysis (e.g., FACS) | Cell cycle phase distribution, proliferation markers | Determine if Sultriecin induces cell cycle arrest and at which phase |

| Apoptosis | Annexin V/PI staining, Caspase assays | Apoptotic markers, caspase activation | Investigate Sultriecin's role in programmed cell death |

| Signal Transduction | Proteomics, Phosphoproteomics | Differential protein expression, phosphorylation changes | Map entire signaling network affected by Sultriecin |

| Gene Expression | Transcriptomics (RNA-Seq) | Differential gene expression profiles | Identify genes and pathways regulated by Sultriecin |

Application of Computational Chemistry and Molecular Modeling for Predictive Design

Computational chemistry and molecular modeling offer powerful tools to accelerate the discovery and optimization of Sultriecin-based therapeutics. Future research can utilize molecular docking and molecular dynamics simulations to predict novel protein targets for Sultriecin and its analogs, and to gain deeper insights into their binding mechanisms.

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to correlate structural features of Sultriecin and its derivatives with their biological activity, thereby guiding the rational design of analogs with improved potency, selectivity, and pharmacokinetic properties. Virtual screening of compound libraries can identify new molecules with similar biological profiles, while predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) modeling can aid in the early selection of promising drug candidates, reducing attrition rates in later development stages.

Table 7.5.1: Computational Approaches for Sultriecin Research

| Computational Method | Application | Expected Outcome | Future Research Goal |

| Molecular Docking | Predicting Sultriecin binding to PP2A and other targets | Binding affinity, pose prediction | Identify novel targets and optimize binding interactions |

| Molecular Dynamics | Simulating Sultriecin-target complex dynamics | Stability of complex, conformational changes | Understand dynamic aspects of ligand-protein interaction |

| QSAR Modeling | Correlating structure with biological activity | Predictive models for analog design | Design novel analogs with enhanced potency and selectivity |

| Virtual Screening | Identifying molecules with similar scaffolds/activity | Hit identification | Discover new chemical entities with Sultriecin-like properties |

| ADMET Prediction | Predicting pharmacokinetic and toxicity profiles | Early-stage candidate filtering | Prioritize analogs with favorable drug-like properties |

Q & A

Q. Advanced

Quantum Mechanical Calculations : Use Gaussian or ORCA for transition-state modeling to predict enantiomeric excess (ee) and reaction pathways .

Molecular Dynamics (MD) Simulations : Simulate solvent effects and temperature gradients to optimize chiral induction .

Machine Learning : Train models on existing stereochemical datasets to predict outcomes of novel reaction conditions .

Experimental Calibration : Validate computational predictions with circular dichroism (CD) or polarimetry .

What criteria should guide the selection of solvents and catalysts for this compound enantioselective synthesis?

Q. Basic

Solvent Compatibility : Prioritize aprotic solvents (e.g., THF, DCM) to avoid nucleophilic interference; dielectric constant impacts reaction rate .

Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived) for enantioselectivity using kinetic resolution assays .

Green Chemistry Principles : Assess solvent toxicity (Globally Harmonized System classification) and catalyst recyclability .

Empirical Optimization : Use design-of-experiments (DoE) to balance yield, ee, and reaction time .

How should researchers address inconsistencies in reported biological activity data for this compound?

Q. Advanced

Standardized Assay Protocols : Adopt consensus guidelines (e.g., NIH assay standards) for cell lines, incubation times, and controls .

Meta-Analysis : Pool data from multiple studies to identify outliers and calculate weighted effect sizes .

Mechanistic Studies : Use CRISPR knockouts or siRNA to confirm target specificity and rule off-target effects .

Transparency in Data Reporting : Disclose full experimental conditions (e.g., cell passage number, serum concentration) to contextualize variability .

What steps ensure reproducibility in this compound total synthesis?

Q. Basic

Detailed Procedural Documentation : Include exact equivalents, temperature gradients, and purification steps (e.g., column chromatography Rf values) .

Intermediate Characterization : Provide NMR, HRMS, and melting points for all synthetic intermediates .

Open Data Sharing : Deposit spectral data in repositories (e.g., ChemSpider) for peer validation .

Collaborative Verification : Partner with independent labs to replicate key steps .

How can systematic literature reviews optimize this compound research design?

Q. Advanced

Keyword Frameworks : Use PICO (Population, Intervention, Comparison, Outcome) to structure searches across PubMed, SciFinder, and Reaxys .

Gap Analysis : Map existing studies to identify under-explored areas (e.g., in vivo toxicity, pharmacokinetics) .

Critical Appraisal Tools : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .

Data Synthesis : Use PRISMA flowcharts to document inclusion/exclusion criteria and reduce selection bias .

What analytical techniques are critical for characterizing this compound’s stability under varying conditions?

Q. Basic

Accelerated Stability Testing : Expose samples to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) .

Degradation Monitoring : Use LC-MS to identify decomposition products and quantify half-life .

Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds .

pH-Dependent Studies : Measure solubility and stability across physiological pH ranges (1.2–7.4) .

How can researchers integrate (-)-Sultriecin enantiomer data to refine mechanistic hypotheses?

Q. Advanced

Enantiomeric Comparison : Synthesize (-)-Sultriecin and compare bioactivity, toxicity, and metabolic profiles .

Chiral Chromatography : Use Chiralpak columns to resolve enantiomers and assess purity .

Crystallographic Analysis : Solve X-ray structures of both enantiomers to correlate configuration with target binding .

Kinetic Resolution Studies : Measure reaction rates in asymmetric catalysis to infer stereochemical influences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。